5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
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Overview
Description
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by functionalization to introduce the methyl and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, such as:
- 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
- Pyrrolo[1,2-a]pyrazine derivatives
- Pyrrolo[2,3-b]pyridine derivatives .
Uniqueness
What sets 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c1-11-3-2-9(8(12)13)6-10-4-7(9)5-11/h7,10H,2-6H2,1H3,(H,12,13) |
InChI Key |
VPWFRMJOIPVFMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CNCC2C1)C(=O)O |
Origin of Product |
United States |
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